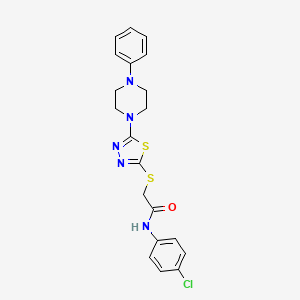

N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5OS2/c21-15-6-8-16(9-7-15)22-18(27)14-28-20-24-23-19(29-20)26-12-10-25(11-13-26)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBPEPJAGTYCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a phenylpiperazine moiety linked through a thiadiazole structure. This unique combination contributes to its biological activity and pharmacological properties.

The biological activity of N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to significant therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio |

| HepG2 | 10.10 | Cell cycle arrest at S and G2/M phases |

These results indicate that the compound effectively induces apoptosis in cancer cells while exhibiting selectivity over normal cells .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results showed that modifications to the piperazine moiety enhanced anticancer activity, with some derivatives displaying IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil .

- In Vivo Studies : An in vivo study demonstrated that one of the derivatives effectively targeted sarcoma cells in a tumor-bearing mouse model, confirming its potential for further development as an anticancer drug .

Comparative Analysis

When compared to similar compounds, N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide shows distinct advantages due to its unique structural features. For instance:

| Compound | Activity | Notes |

|---|---|---|

| Cetirizine | Antihistamine | Different mechanism of action |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Anticancer | Similar structure with varied activity |

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide. These compounds have been evaluated for their efficacy in animal models of epilepsy, demonstrating significant protective effects in maximal electroshock (MES) tests. The mechanism underlying this activity appears to involve modulation of voltage-sensitive sodium channels in neurons, which is crucial for controlling seizure activity.

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound ID | Dose (mg/kg) | MES Protection | Comments |

|---|---|---|---|

| 12 | 100 | Effective | Active in both acute and delayed onset tests |

| 14 | 300 | Effective | High lipophilicity correlated with prolonged action |

| 24 | 100 | Moderate | Less lipophilic, effective only at early time point |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Studies indicate that derivatives exhibit promising activity against various bacterial strains and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives have shown potential as anticancer agents. In vitro studies reveal that certain derivatives can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive breast adenocarcinoma cells (MCF7). Molecular docking studies suggest that these compounds may interact effectively with specific cancer-related targets.

Table 2: Anticancer Activity of Selected Derivatives

| Compound ID | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| D6 | MCF7 | 5.0 | Most active against breast cancer |

| D7 | MCF7 | 7.5 | Significant inhibitory effect observed |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in the substituents on the piperazine and thiadiazole rings can lead to significant changes in potency and selectivity against biological targets. This knowledge aids in the design of more effective therapeutic agents.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives with their respective targets. These studies provide insights into how structural modifications can enhance binding affinity and specificity.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

A common approach involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ under reflux (90°C for 3 hours). For example, 4-phenylbutyric acid and N-phenylthiosemicarbazide can form a 1,3,4-thiadiazole core, followed by thioetherification with 2-chloroacetamide derivatives. Adjusting pH to 8–9 with ammonia precipitates the product, which is recrystallized from DMSO/water mixtures . For chloroacetamide coupling, triethylamine in dioxane facilitates reaction with 2-amino-thiadiazole intermediates at 20–25°C .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- IR spectroscopy to confirm functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹).

- ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine CH₂ signals at δ 3.2–3.8 ppm).

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with a C18 column (MeOH:H₂O mobile phase) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Screen against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) using agar diffusion or microdilution assays. For anticancer potential, employ MTT assays on cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or selectivity?

- Piperazine moiety : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve metabolic stability and lipophilicity .

- Thiadiazole ring : Substitute sulfur with selenium to modulate redox activity.

- Acetamide linker : Introduce heterocyclic rings (e.g., pyridine) to enhance target binding . Validate changes via molecular docking against receptors like EGFR or COX-2.

Q. How should researchers address contradictions in biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Mitigate by:

Q. What computational tools predict pharmacokinetic and toxicity profiles?

Q. What strategies optimize synthetic yield and scalability?

Q. How can researchers validate target engagement in vitro?

- Surface plasmon resonance (SPR) to measure binding affinity (KD) for receptors like serotonin or dopamine transporters.

- Cellular thermal shift assays (CETSA) to confirm target stabilization in lysates.

- Kinase inhibition profiling (Eurofins KinaseProfiler) for off-target effects .

Methodological Notes

- Synthesis reproducibility : Ensure anhydrous conditions for POCl₃ reactions to prevent hydrolysis .

- Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .

- Ethical compliance : Adhere to institutional guidelines for biological testing; avoid in vivo studies without proper approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.